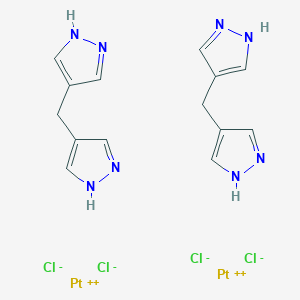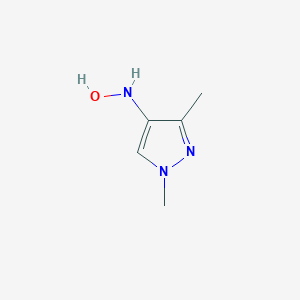
Trehalose
Vue d'ensemble
Description
Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is found in a variety of organisms, including bacteria, fungi, invertebrates, and plants, particularly those capable of surviving extreme dehydration . Trehalose serves multiple functions, such as an energy source, a stress protectant, and a regulator of carbon metabolism and photosynthesis . It is also involved in plant development and plays a crucial role in plant-microorganism interactions .
Synthesis Analysis
Trehalose can be synthesized through different pathways. In plants, trehalose synthesis involves a two-step process with trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) . The precursor trehalose-6-phosphate (T6P) is not only a metabolic intermediate but also acts as a signaling molecule regulating sugar utilization and growth . In bacteria and archaea, trehalose is synthesized by trehalose glycosyltransferring synthase (TreT), which uses nucleoside diphosphate glucose and glucose as substrates . Biotechnical production of trehalose has been achieved through the trehalose synthase pathway, which is simpler and has potential for industrial production .
Molecular Structure Analysis
The molecular structure of trehalose is unique due to its symmetrical low-energy configuration, where two glucose units are bonded face-to-face by 1→1-glucoside links . This structure is responsible for trehalose's kinetic and thermodynamic stability, which contributes to its role in cryptobiosis, allowing organisms to survive in a dehydrated state and revive with water .
Chemical Reactions Analysis
Trehalose interacts with cellular components such as lipids and proteins through hydrogen bonding. For example, trehalose has been shown to interact with dipalmitoyl phosphatidylcholine (DPPC) by hydrogen bonding, which may stabilize dry membranes in anhydrobiotic organisms . Trehalose also activates ADP-glucose pyrophosphorylase (AGPase) via posttranslational redox modification, stimulating starch synthesis in plants .
Physical and Chemical Properties Analysis
Trehalose has several physicochemical properties that make it valuable for various applications. It is highly soluble in water, has a high glass transition temperature, and is non-reducing, which prevents Maillard reactions that can occur during food processing . Trehalose's ability to form water channels in its crystal structure is thought to contribute to its protective role in anhydrobiosis . Additionally, trehalose is used to preserve biological structures under abiotic stress, such as in the preservation of membranes and stabilization of biological structures .
Applications De Recherche Scientifique
Bioprotection and Protein–Matrix Coupling :Trehalose demonstrates exceptional bioprotective properties, especially in ternary protein/saccharide/water systems. It shows a strong protein–matrix coupling in amorphous systems, crucial for biopreservation in food and pharmaceutical industries (Giuffrida et al., 2011).
Biotechnological Production and Stabilization :Trehalose's ability to stabilize biomolecules against environmental stress positions it as an active stabilizer of enzymes, proteins, biomasses, pharmaceutical preparations, and organs for transplantation. Its biotechnological production methods are an area of significant research interest (Schiraldi et al., 2002).
Abiotic Stress Tolerance in Plants :Overexpression of trehalose biosynthetic genes in plants, like rice, enhances tolerance to abiotic stresses such as salt, drought, and low-temperature conditions. This approach is promising for improving crop resilience (Garg et al., 2002).
Medical and Biotechnological Applications :Trehalose modification leads to analogs useful in biomedical research and biotechnology. These modifications could lead to improved bioprotectants, food additives, and aids in combatting mycobacterial infections (O’Neill et al., 2017).
Osmoprotection and Signaling in Plants :Trehalose plays a crucial role in various stages of plant development, such as embryo formation and flowering, and in the regulation of carbon metabolism and photosynthesis. It also has significant roles in plant-microorganism interactions (Iturriaga et al., 2009).
Pharmaceutical and Food Industry Applications :Its unique properties make trehalose useful in various research applications and commercial therapeutic products. Its non-toxic nature allows for its use in food and cosmetic products, with ongoing development for new applications (Ohtake & Wang, 2011).
Ophthalmology and Disease Treatments :Trehalose's ability to protect cellular membranes and proteins makes it a candidate for treatments in ophthalmology, such as dry eye syndrome, and potentially in neurodegenerative diseases like Huntington’s chorea and Alzheimer’s disease (Luyckx & Baudouin, 2011).
Cryopreservation of Biological Materials :Trehalose is effective in cryopreserving mammalian oocytes, offering a viable method for long-term storage of mammalian cells and potentially improving reproductive technologies (Eroğlu et al., 2009).
Water Interaction and Bioprotective Effectiveness :The interaction of trehalose with water molecules, forming a protective shell, is fundamental in preserving biostructures under stress conditions. This property is crucial in food, pharmaceutical, and cosmetic industries (Magazù et al., 2008).
Enhancing Stress Tolerance in Crop Plants :The introduction of trehalose biosynthetic genes in crop plants, such as sugarcane, leads to increased drought tolerance and could be a strategy for enhancing crop resilience under environmental stressors (Zhang et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHGFAJLZWDOC-PVXXTIHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047972 | |
| Record name | Trehalose dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trehalose dihydrate | |
CAS RN |
6138-23-4 | |
| Record name | alpha,alpha-Trehalose dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalose dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Glucopyranoside, α-D-glucopyranosyl, hydrate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREHALOSE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YIN7J07X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trehalose?
A1: Trehalose, a disaccharide composed of two glucose units, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: How does trehalose interact with proteins to enhance their stability?
A2: Trehalose stabilizes proteins primarily through a mechanism called preferential hydration. [, , , ] This involves trehalose molecules preferentially interacting with water molecules surrounding the protein, forming a protective layer. This layer prevents protein unfolding, aggregation, and denaturation under stress conditions like heat, cold, and dehydration. [, , ]
Q3: What are the downstream effects of trehalose accumulation in plants?
A3: Trehalose plays a multifaceted role in plant growth, development, and stress response. [, , , ] It influences cell division, cell shape, and plant architecture. [] Accumulation of trehalose and its precursor, trehalose-6-phosphate (T6P), regulates carbon metabolism, promotes stress tolerance, and modulates the expression of genes involved in various metabolic processes, including photosynthesis and nitrogen assimilation. [, , ]
Q4: How does trehalose contribute to the anhydrobiotic capabilities of certain organisms?
A4: Trehalose is a key player in anhydrobiosis, allowing organisms to survive extreme dehydration. [] It acts as a water replacement molecule, forming hydrogen bonds with cellular components like proteins and lipids as water is removed during drying. [] This helps to maintain the structural integrity of cells and prevents damage during dehydration and rehydration.
Q5: Can trehalose be used to enhance the stability of liposomes during drying?
A5: Yes, trehalose can significantly improve the stability of dry liposomes. [] It does this by interacting with phospholipid bilayers, preventing detrimental phase transitions and leakage of encapsulated solutes during the dehydration and rehydration processes. []
Q6: How does the concentration of trehalose affect its ability to protect liposomes during drying?
A6: While trehalose can protect liposomes during drying, the concentration plays a crucial role. [] Both very high and very low concentrations can be detrimental. [] The optimal concentration may vary depending on the specific lipid composition and other factors.
Q7: What is the role of trehalose synthase in trehalose production?
A7: Trehalose synthase is a key enzyme in the biosynthesis of trehalose. [, , ] It catalyzes the reversible interconversion of maltose, another disaccharide, into trehalose. [, ] This enzymatic pathway provides a convenient and cost-effective method for trehalose production. []
Q8: How can molecular dynamics simulations help us understand the protective role of trehalose?
A8: Molecular dynamics simulations allow researchers to study the interactions between trehalose and biomolecules like proteins and lipids at the atomic level. [, , , ] These simulations provide valuable insights into how trehalose alters protein dynamics, prevents aggregation, and influences the physical properties of membranes, contributing to its protective effects. [, ]
Q9: Can the structure of trehalose be modified to improve its bioprotective properties?
A9: While trehalose possesses inherent bioprotective properties, researchers are exploring structural modifications to enhance its effectiveness further. [] This involves synthesizing trehalose analogs with altered chemical groups to optimize interactions with target molecules, potentially leading to improved stability, solubility, or bioavailability. []
Q10: What strategies can be used to improve the delivery of trehalose into cells for cryopreservation?
A10: Trehalose faces challenges in penetrating cell membranes. [] Researchers are actively investigating methods like using carrier molecules, electroporation, or genetically engineering cells to express trehalose transporters to enhance intracellular delivery and improve its cryoprotective efficacy. []
Q11: Can trehalose be used as a topical agent for treating skin conditions?
A12: Research suggests that trehalose's ability to protect cells from dehydration and stress makes it a promising candidate for topical applications. [] Studies are exploring its potential in treating skin conditions like dryness, wounds, and even some types of skin cancer. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)








